molecular formula C16H19NO4 B14408347 Dimethyl 2-[2-(pyrrolidin-1-yl)phenyl]but-2-enedioate CAS No. 83466-98-2

Dimethyl 2-[2-(pyrrolidin-1-yl)phenyl]but-2-enedioate

Cat. No.: B14408347
CAS No.: 83466-98-2
M. Wt: 289.33 g/mol
InChI Key: XAFFTZPBGHIKPS-UHFFFAOYSA-N
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Description

Dimethyl 2-[2-(pyrrolidin-1-yl)phenyl]but-2-enedioate is a chemical compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to a butenedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-[2-(pyrrolidin-1-yl)phenyl]but-2-enedioate typically involves the reaction of pyrrolidine with a phenyl-substituted butenedioate ester. One common method is the Suzuki–Miyaura coupling, which involves the use of palladium catalysts to form carbon-carbon bonds between the pyrrolidine and phenyl groups . The reaction conditions often include the use of boron reagents, such as organotrifluoroborate salts, under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[2-(pyrrolidin-1-yl)phenyl]but-2-enedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of Dimethyl 2-[2-(pyrrolidin-1-yl)phenyl]but-2-enedioate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action in certain applications .

Comparison with Similar Compounds

Properties

CAS No.

83466-98-2

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

dimethyl 2-(2-pyrrolidin-1-ylphenyl)but-2-enedioate

InChI

InChI=1S/C16H19NO4/c1-20-15(18)11-13(16(19)21-2)12-7-3-4-8-14(12)17-9-5-6-10-17/h3-4,7-8,11H,5-6,9-10H2,1-2H3

InChI Key

XAFFTZPBGHIKPS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C(C1=CC=CC=C1N2CCCC2)C(=O)OC

Origin of Product

United States

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